5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position
Mechanism of Action
Target of Action
5-Methyl-3-(trifluoromethyl)-1H-pyrazole, also known as 3-Methyl-5-(trifluoromethyl)-1H-pyrazole, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
The compound interacts with GLUT1, inhibiting its function . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This interaction results in a decrease in glucose uptake, affecting the energy metabolism of the cells .
Biochemical Pathways
The inhibition of GLUT1 affects the glucose metabolism pathway. Under normal conditions, GLUT1 facilitates the transport of glucose into cells, where it is used in glycolysis to produce ATP, the primary energy currency of the cell. By inhibiting GLUT1, this compound reduces glucose uptake, potentially leading to a decrease in ATP production and affecting various downstream processes that rely on this energy source .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of glucose uptake via GLUT1 . On a cellular level, this could lead to a decrease in ATP production, as less glucose would be available for glycolysis. This could potentially affect a wide range of cellular processes that rely on ATP for energy.
Biochemical Analysis
Biochemical Properties
The compound 5-Methyl-3-(trifluoromethyl)-1H-pyrazole plays a role in biochemical reactions, particularly in the process of trifluoromethylation . It interacts with various enzymes and proteins, contributing to the synthesis of 3/5-trifluoromethyl pyrazole derivatives . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
This compound has been shown to influence cell function. It has been identified as a potent, highly selective, cell-permeable inhibitor of the glucose transporter GLUT1 . This compound can inhibit glucose uptake by cells, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the glucose transporter GLUT1 . It exerts its effects at the molecular level by inhibiting GLUT1, which results in decreased glucose uptake by cells . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound demonstrates notable effectiveness in suppressing GLUT1 expression, leading to decreased glycolysis and a significant reduction of tumor growth in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose transport . It interacts with the glucose transporter GLUT1, affecting the transport of glucose into cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its interaction with GLUT1 . It is believed to interact with this transporter, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with trifluoromethyl ketones. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-methyl-3-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5-(trifluoromethyl)-1H-pyrazole
- 5-methyl-3-(trifluoromethyl)-1H-isoxazole
- 5-methyl-3-(trifluoromethyl)-1H-indazole
Uniqueness
5-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the pyrazole ring enhances its stability and reactivity compared to similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCHCAYDSKIFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142940 | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10010-93-2 | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.